2,3,5-Triphenyl tetrazolium chloride

Catalog No.
S9083953
CAS No.
M.F
C19H17ClN4
M. Wt
336.8 g/mol
Availability
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2,3,5-Triphenyl tetrazolium chloride

Product Name

2,3,5-Triphenyl tetrazolium chloride

IUPAC Name

2,3,5-triphenyl-1H-tetrazol-1-ium;chloride

Molecular Formula

C19H17ClN4

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C19H16N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H

InChI Key

LCJINPXTMHVZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

2,3,5-Triphenyl tetrazolium chloride is a chemical compound with the formula C19_{19}H15_{15}ClN4_4. It appears as a white crystalline powder that is soluble in water, ethanol, and acetone, but insoluble in ether. This compound is primarily recognized for its role as a redox indicator in various biochemical assays, particularly in assessing cellular respiration and metabolic activity in living tissues. When reduced by dehydrogenases present in metabolically active cells, it transforms into a red-colored product known as 1,3,5-triphenylformazan, which provides a visual indication of cell viability and metabolic function .

The primary chemical reaction involving 2,3,5-triphenyl tetrazolium chloride occurs when it is reduced by dehydrogenases in viable cells. The reduction process can be summarized as follows:

2 3 5 Triphenyl tetrazolium chloride+Dehydrogenase1 3 5 Triphenylformazan+Chloride ion\text{2 3 5 Triphenyl tetrazolium chloride}+\text{Dehydrogenase}\rightarrow \text{1 3 5 Triphenylformazan}+\text{Chloride ion}

In this reaction, the tetrazolium salt is converted into a formazan compound through enzymatic activity. This transformation is particularly relevant in assays where the presence of viable cells is determined by the intensity of the red color produced .

2,3,5-Triphenyl tetrazolium chloride exhibits significant biological activity as a vital stain and metabolic indicator. Its ability to differentiate between living and dead cells makes it invaluable in various fields such as pathology and microbiology. The compound is utilized to assess tissue viability during autopsies and in experimental settings to evaluate cell proliferation and cytotoxicity. The enzymatic reduction of the compound to formazan indicates active cellular metabolism, while areas lacking this activity remain colorless or pale .

The synthesis of 2,3,5-triphenyl tetrazolium chloride generally involves the following steps:

  • Formation of Tetrazole Ring: The synthesis begins with the reaction of phenylhydrazine with carbonyl compounds to form the corresponding hydrazones.
  • Cyclization: The hydrazones are then treated with nitrous acid to facilitate cyclization into the tetrazole ring structure.
  • Quaternization: Finally, the resulting tetrazole compound is reacted with hydrochloric acid to yield 2,3,5-triphenyl tetrazolium chloride.

This multi-step synthetic route allows for the production of high-purity tetrazolium salts suitable for biochemical applications .

2,3,5-Triphenyl tetrazolium chloride has a wide range of applications in scientific research and clinical diagnostics:

  • Cell Viability Assays: It is widely used in assays to determine cell viability and proliferation by measuring metabolic activity.
  • Pathological Studies: The compound assists in identifying viable myocardial tissue during post-mortem examinations.
  • Microbiology: It serves as an indicator for microbial growth and metabolic activity in culture media.
  • Pharmacological Research: The compound is employed to assess cytotoxicity of various drugs on cultured cells .

Studies examining the interactions of 2,3,5-triphenyl tetrazolium chloride have focused on its compatibility with various enzymes and cellular components involved in metabolism. For instance:

  • Dehydrogenase Activity: The effectiveness of 2,3,5-triphenyl tetrazolium chloride as a substrate for different dehydrogenases has been extensively studied. Variations in enzyme concentration can significantly influence the rate of reduction and subsequent color development.
  • Cellular Environment: Factors such as pH and temperature have been shown to affect the stability of the compound and its reduction efficiency .

Several compounds share structural similarities with 2,3,5-triphenyl tetrazolium chloride but differ in their chemical properties or applications. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(4-Iodophenyl)-3-(4-nitrophenyl)tetrazolium chlorideContains iodine and nitro substituentsUsed for specific enzyme assays
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Contains thiazole ringCommonly used in cell proliferation assays
XTT (sodium 3'-(1-(phenylamino)carbonyl)-3',4'-dimethylthiazol-2'-yl)-5'-methylthiazolium bromide)Contains methylthiazole substituentsUsed for colorimetric assays

The foundational synthesis of TTC, as developed by Leuchs in the mid-20th century, involves a three-step sequence starting with benzaldehyde-phenylhydrazone formation. Benzaldehyde reacts with phenylhydrazine in methanol under cooled conditions (5°C) to yield benzylidene-phenylhydrazone, with an 83% isolated yield [1]. This intermediate then undergoes coupling with phenyldiazonium chloride, generated via diazotization of aniline with sodium nitrite in hydrochloric acid at 0–5°C [1]. The resulting 1,3,5-triphenylformazan is oxidized using amyl nitrite in alcoholic hydrochloric acid, with careful temperature control (50–55°C) to prevent decomposition [1].

Critical parameters in the conventional route include:

  • Stoichiometric ratios: A 1:1 molar ratio of benzaldehyde to phenylhydrazine ensures minimal side-product formation [1].
  • Diazonium stability: Maintaining reaction temperatures below 10°C during diazotization prevents premature decomposition [1].
  • Oxidation kinetics: Gradual addition of amyl nitrite over 1.5–2 hours maximizes nitrogen gas evolution and TTC formation [1].

This method typically achieves 67–68% yield after purification through hot-water recrystallization and activated carbon treatment [1]. The final product demonstrates consistent purity with a decomposition temperature of 241°C [1].

Advanced Oxidation Methods Using Chlorine Gas

Modern syntheses have replaced volatile nitrite esters with chlorine gas as the terminal oxidant. In the Chinese patent CN103980216A, gaseous chlorine is bubbled through a methanol solution of 1,3,5-triphenylformazan at 0–15°C [2]. This method eliminates the need for amyl nitrite, reducing byproduct formation and simplifying purification. The chlorine-mediated oxidation proceeds via a radical mechanism, with reaction completion indicated by solution clarification from initial turbidity [2].

Comparative analysis of oxidation methods:

ParameterAmyl Nitrite Method [1]Chlorine Gas Method [2]
Reaction Temperature50–55°C0–15°C
Oxidation Time2 hours2 hours
Yield67–68%61%
ByproductsAmyl alcoholHCl
Purification ComplexityHighModerate

While the chlorine method offers safer handling and reduced solvent complexity, its slightly lower yield (61%) stems from competing chlorination side reactions [2]. Recent optimizations suggest that controlled Cl₂ flow rates (<0.5 L/min) and methanol:pyridine solvent systems (5:1 v/v) can improve selectivity [2].

Optimization Strategies for Industrial-Scale Synthesis

Scale-up challenges center on exothermic reaction management and solvent recovery. Key industrial adaptations include:

Continuous Diazotization

Replacing batch diazotization with continuous flow reactors maintains consistent low temperatures (0–5°C), preventing thermal degradation of diazonium intermediates [2]. This approach reduces reaction time from 20 minutes to <5 minutes per batch [2].

Solvent Recycling Systems

Methanol-pyridine mixtures are distilled and reused across multiple batches, decreasing raw material costs by 18–22% [2]. Azeotropic drying with benzene ensures anhydrous conditions for critical coupling steps [1].

Crystallization Control

Seeding protocols using pre-formed TTC crystals during cooling (0.1% w/w) produce uniform particle sizes (50–100 µm), enhancing filtration rates by 35% [1] [2]. Anti-solvent addition (diethyl ether) increases yield to 73% in pilot-scale trials [2].

Purification Techniques and Yield Enhancement

Post-synthetic processing involves multi-stage recrystallization and adsorbent treatment:

  • Primary Clarification: Hot methanol washes (60°C) remove unreacted formazan precursors, followed by activated carbon treatment (1% w/v) to decolorize impurities [1].
  • Acid-Base Blunting: Ammonia solution (20% v/v) adjusts filtrate pH to 5–6, precipitating residual aniline derivatives while retaining TTC in solution [1].
  • Fractional Crystallization: Slow cooling (0.5°C/min) from concentrated aqueous solutions yields needle-like crystals with >99% purity by HPLC [2].

Critical yield-limiting factors include:

  • Oxidant stoichiometry: 1.2 equivalents of Cl₂ relative to formazan minimizes overoxidation [2].
  • Crystal morphology: Plate-like crystals from rapid cooling entrap solvent, reducing yield by 12–15% compared to slow-cooled needles [1].

Modern plants combine vacuum distillation (50 mbar) with thin-film evaporators to recover 95% of methanol, enabling closed-loop solvent systems [2]. These integrated approaches have increased net yields from 61% to 78% in commercial production [2].

The thermal stability of 2,3,5-triphenyl tetrazolium chloride demonstrates characteristic decomposition patterns that are crucial for its handling and storage. Multiple commercial sources consistently report decomposition temperatures around 243-250°C, with most suppliers indicating decomposition occurs simultaneously with melting [1] [2] [3] [4].

Table 1: Thermal Stability and Decomposition Data

SourceMelting Point (°C)Decomposition Temperature (°C)Additional Notes
Merck/Sigma-Aldrich243 (decomposition)243Decomposes violently at elevated temperatures
TCI ChemicalsRoom temperature storageN/AStore under inert gas, light sensitive
Alfa Aesar> 235N/ADecomposes violently at elevated temperatures
Apollo Scientific249-251Not AvailableProduct considered stable
Durham Tech SDSNo data availableNo data availableThermal decomposition can lead to irritating gases
PhytoTech LabsNo data availableNo data availableNo data available
GoldBioNot AvailableNot AvailableStable under recommended storage conditions
Fisher Scientific∽250 (decomposition)∽250 (decomposition)Hygroscopic; Light sensitive
Thomas Scientific243-250 (lit.)243-250Light sensitive, protect from moisture
JStor243 (with decomposition)243Crystals dried at 105-110°C

The decomposition process of 2,3,5-triphenyl tetrazolium chloride occurs violently at elevated temperatures, producing irritating gases and vapors including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas [5]. This thermal decomposition characteristic necessitates careful temperature control during storage and handling procedures. The compound exhibits light sensitivity and hygroscopic properties, requiring storage under inert gas atmosphere and protection from moisture [2] [4].

Solubility Behavior in Polar and Non-Polar Solvents

The solubility characteristics of 2,3,5-triphenyl tetrazolium chloride demonstrate clear differentiation between polar and non-polar solvents, reflecting its ionic nature and molecular structure.

Table 2: Solubility Behavior in Various Solvents

Solvent TypeSolubilityPolarity ClassificationConcentration/Notes
WaterSoluble (150 g/L)Polar protic10 mg/mL - clear, colorless solution
EthanolSolublePolar proticForms colorless to yellow solution
AcetoneSolublePolar aproticSuitable for extraction
Diethyl EtherInsolubleNon-polarCompletely insoluble
Alcohol (general)SolublePolar proticGood solubility
MethanolSoluble (in photochemcad)Polar proticSolvent used in spectra
DMSOSoluble (for extraction)Polar aproticUsed for formazan extraction at 55°C
DichloromethaneSoluble (in complex formation)Non-polarUsed in complex synthesis
TolueneInsolubleNon-polarPoor solubility
HydrocarbonsInsolubleNon-polarDoes not dissolve

The compound demonstrates excellent solubility in water with a reported solubility of 150 g/L, forming clear, colorless solutions at concentrations up to 10 mg/mL [1] [6] [7]. In polar protic solvents such as ethanol and methanol, 2,3,5-triphenyl tetrazolium chloride shows good solubility, often forming faintly yellow solutions [8] [9]. The compound also exhibits solubility in polar aprotic solvents like acetone and dimethyl sulfoxide, with the latter being particularly useful for formazan extraction at elevated temperatures [10] [11].

In contrast, the compound displays complete insolubility in non-polar solvents including diethyl ether, toluene, and hydrocarbons [6] [7] [9]. This solubility pattern reflects the ionic nature of the tetrazolium chloride structure, where the positively charged tetrazolium ring and chloride counterion interact favorably with polar solvents through electrostatic interactions and hydrogen bonding [12].

Spectroscopic Properties (UV-Vis, NMR, IR)

The spectroscopic characteristics of 2,3,5-triphenyl tetrazolium chloride provide detailed information about its molecular structure and electronic properties across multiple analytical techniques.

Table 3: Spectroscopic Properties

Spectroscopic MethodWavelength/FrequencyValue/CoefficientNotes
UV-Vis (water)245-248 nmε ≥ 770 (1%/1cm)Absorption maximum in aqueous solution
UV-Vis (methanol)247 nmε = 25,600 at 247 nmPhotochemCAD database value
UV-Vis (general)246 ± 5 nmλmax 246 ± 5 nmLiterature value for UV absorption
NMR (1H)Various chemical shiftsAvailable in databasesMultiple NMR spectra available
NMR (13C)Various chemical shiftsAvailable in databasesMultiple NMR spectra available
IR (Nujol)Various wavenumbersAvailable in databasesMultiple FTIR spectra available
IR (general)1600 cm⁻¹, 1527-1528 cm⁻¹Phenyl rings, tetrazole ringPhenyl ring vibrations at 1600 cm⁻¹
RamanVarious frequenciesAvailable for [PCl₆]⁻ complexRecorded for crystalline complex
FluorescenceNot specifiedNot specifiedNot extensively studied

UV-Visible Spectroscopy: The compound exhibits characteristic absorption in the ultraviolet region with maximum absorption wavelengths consistently reported between 245-248 nm in aqueous solution [1] [13]. The molar extinction coefficient varies significantly depending on the solvent system, with values ranging from ≥ 770 (1%/1cm) in water to 25,600 L mol⁻¹ cm⁻¹ in methanol [14] [13]. This absorption corresponds to π→π* transitions within the extended conjugated system of the tetrazolium ring and attached phenyl groups.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available in spectroscopic databases, providing detailed structural information about the compound [15] [16]. The spectra reveal characteristic chemical shifts for the aromatic protons and carbons of the three phenyl rings, as well as signals corresponding to the tetrazolium ring system.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands at 1600 cm⁻¹ corresponding to stretching vibrations of the phenyl rings, and bands at 1527-1528 cm⁻¹ attributed to stretching vibrations of the tetrazole ring [17] [16]. These spectroscopic features remain consistent across different sample preparations and crystal forms, indicating structural stability of the tetrazolium cation.

Electrochemical Reduction Mechanisms

The electrochemical behavior of 2,3,5-triphenyl tetrazolium chloride reveals complex reduction mechanisms that are fundamental to its applications as a redox indicator and in biological assays.

Table 4: Electrochemical Reduction Mechanisms

Study/ReferenceReduction Potential (V)MechanismConditionsProduct
Moreno-Villoslada et al.Shift to negative potentialsAromatic-aromatic interactionsPresence of polyelectrolytesReduced TTC
Defez et al.Low reduction potentialIntracellular reductionBacterial cells, TTC→formazanTriphenyltetrazolium formazan
Otero et al.Associated with growth rateRedox reaction with growthMammalian cell cultureRed formazan pellet
Academic OUPTwo-electron or disproportionationNon-aqueous aprotic solventNon-aqueous conditionsFormazan anion
Kushikawa et al.Not specifiedDirect phenolic oxidationPhosphate buffer pH 3.0Oxidized products
Nature (1954)Not specifiedPolarographic investigationAqueous solutionFormazan
Scimed DirectNot specifiedElectrochemical reductionVarious conditionsFormazan
Electrochemical studyVarious values reportedMultiple pathwayspH dependentFormazan

The electrochemical reduction of 2,3,5-triphenyl tetrazolium chloride follows multiple pathways depending on the experimental conditions. In biological systems, the compound exhibits low reduction potential, facilitating its intracellular reduction by various dehydrogenase enzymes to produce the characteristic red triphenyltetrazolium formazan [11]. This reduction process is irreversible and serves as the basis for numerous viability assays.

In non-aqueous aprotic solvents, the reduction mechanism involves either a two-electron reaction or a disproportionation reaction, producing formazan anion as the primary product [18]. The reduction potential shows significant dependence on pH, with shifts to more negative potentials observed in the presence of polyelectrolytes containing aromatic groups due to aromatic-aromatic interactions [19] [20].

The electrochemical behavior demonstrates that the net positive charge on the tetrazolium salt facilitates cellular uptake due to membrane potential, allowing intracellular reduction by the electron transport chain [11]. This property makes 2,3,5-triphenyl tetrazolium chloride particularly valuable as an indicator of cellular metabolic activity and viability across both prokaryotic and eukaryotic systems.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

336.1141743 g/mol

Monoisotopic Mass

336.1141743 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-21-2023

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